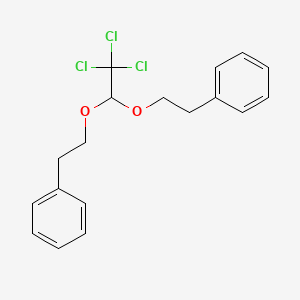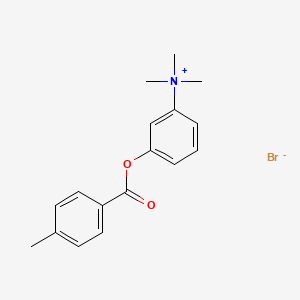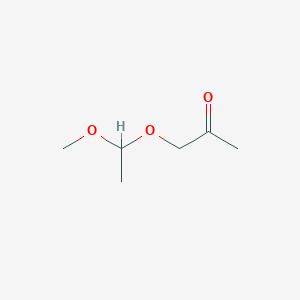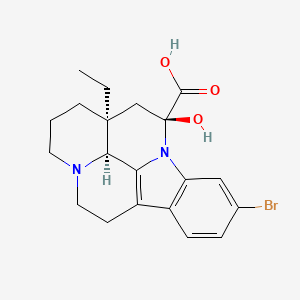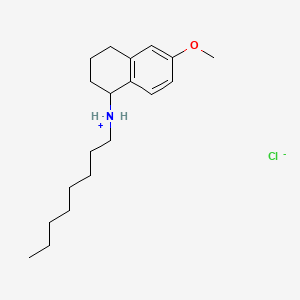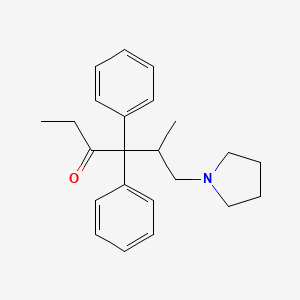
4-hydroxy-3,5-dimethyl-5H-thiophen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-3,5-dimethyl-5H-thiophen-2-one is an organic compound belonging to the class of dihydrothiophenes. It is characterized by a five-membered ring structure containing sulfur as a heteroatom. The molecular formula of this compound is C6H8O2S, and it has a molecular weight of 144.19152 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3,5-dimethyl-5H-thiophen-2-one can be achieved through various methods. One common approach involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3,5-dimethyl-5H-thiophen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes .
Scientific Research Applications
4-hydroxy-3,5-dimethyl-5H-thiophen-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-hydroxy-3,5-dimethyl-5H-thiophen-2-one involves its interaction with molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,5-dimethyl-3(2H)-furanone: This compound has a similar structure but contains an oxygen atom instead of sulfur.
4-hydroxy-3,5-dimethylbenzaldehyde: This compound has a benzene ring instead of a thiophene ring.
Uniqueness
4-hydroxy-3,5-dimethyl-5H-thiophen-2-one is unique due to its sulfur-containing thiophene ring, which imparts distinct chemical and physical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C6H8O2S |
|---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
3-hydroxy-2,4-dimethyl-2H-thiophen-5-one |
InChI |
InChI=1S/C6H8O2S/c1-3-5(7)4(2)9-6(3)8/h4,7H,1-2H3 |
InChI Key |
OROGUZVNAFJPHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=O)S1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene](/img/structure/B13780901.png)
![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-](/img/structure/B13780908.png)
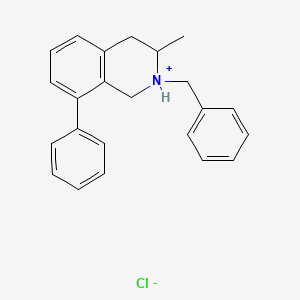
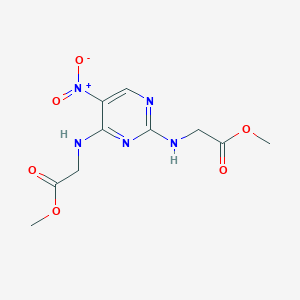
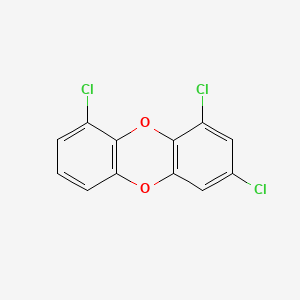

![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride](/img/structure/B13780930.png)
